

High-performance liquid chromatography (HPLC) method for Fetidine analysis

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Compound of Interest		
Compound Name:	Fetidine	
Cat. No.:	B1221024	Get Quote

Application Note and Protocol for the HPLC Analysis of Fexofenadine

Note on "Fetidine": The initial request specified the analysis of "Fetidine." However, a comprehensive search of scientific literature revealed a scarcity of HPLC methods specifically for "Fetidine," a bisbenzylisoquinoline alkaloid.[1] In contrast, numerous detailed HPLC methods are available for "Fexofenadine," a widely used antihistamine. It is highly probable that "Fexofenadine" was the intended analyte. This document provides a detailed application note and protocol for the analysis of Fexofenadine by High-Performance Liquid Chromatography (HPLC).

Introduction

Fexofenadine is a second-generation antihistamine medication used to treat allergy symptoms such as hay fever and urticaria. It is the active metabolite of terfenadine. Accurate and reliable analytical methods are crucial for the quality control of Fexofenadine in pharmaceutical formulations and for its determination in biological matrices. This application note describes a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Fexofenadine.

Principle

The method utilizes RP-HPLC with UV detection to separate and quantify Fexofenadine. The separation is achieved on a C18 stationary phase with a suitable mobile phase. The



concentration of Fexofenadine in the sample is determined by comparing the peak area of the analyte to that of a standard of known concentration.

Data Presentation

Table 1: Chromatographic Conditions for Fexofenadine

Analysis

Parameter	Condition 1	Condition 2	Condition 3
Column	Phenomenex C18 (250mm x 4.6mm, 5.0 μm)[2]	Agilent Extend C18[3]	Inertsil ODS-3V
Mobile Phase	5mM Sodium Acetate Buffer: Acetonitrile (50:50 v/v), pH 9.4[2]	Acetonitrile: 20 mM KH2PO4 (pH 7.5) (35:65 v/v)[3]	100% Methanol
Flow Rate	1.0 mL/min[2]	1.2 mL/min[3]	1.0 mL/min
Detection Wavelength	254 nm[2]	220 nm[3]	245 nm
Injection Volume	20 μL[2]	20 μL[3]	Not Specified
Column Temperature	35°C[2]	Not Specified	Not Specified
Retention Time	~3.3 min[2]	3.5 min[3]	3.7 min

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value (Example from Literature)
Theoretical Plates (N)	> 2000[4]	4900 ± 20[2]
Tailing Factor (T)	≤ 2.0[4]	1.030 ± 0.01[2]
Capacity Factor (k')	> 2.0[4]	10.20[3]
Repeatability (%RSD of peak areas)	< 2%	< 1%[5]



Table 3: Method Validation Summary

Parameter	Range/Value
Linearity Range	10-60 μg/mL[3][6]
Correlation Coefficient (r²)	> 0.999[2][3]
Limit of Detection (LOD)	1.50 μg/mL[3]
Limit of Quantification (LOQ)	4.50 μg/mL[3]
Accuracy (% Recovery)	99.45% to 100.52%[3]
Precision (%RSD)	< 2%[5]

Experimental Protocols Reagents and Materials

- · Fexofenadine Hydrochloride reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
- Sodium acetate (Analytical grade)
- Acetic acid (Analytical grade)
- Ultrapure water
- Fexofenadine tablets (for sample analysis)

Equipment

- HPLC system with a UV-Vis detector[3]
- C18 analytical column (e.g., Phenomenex C18, 250mm x 4.6mm, 5.0 μm)[2]



- Sonicator
- Analytical balance
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

Preparation of Mobile Phase (Example based on Condition 1)

- Buffer Preparation: Prepare a 5mM sodium acetate solution by dissolving the appropriate amount of sodium acetate in ultrapure water.
- pH Adjustment: Adjust the pH of the buffer solution to 9.4 with acetic acid.[2]
- Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio.[2]
- Degassing: Degas the mobile phase using sonication or vacuum filtration.

Preparation of Standard Solutions

- Stock Standard Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of Fexofenadine HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 10, 20, 30, 40, 50, 60 μg/mL).[3]

Preparation of Sample Solutions (from Tablets)

- Weighing and Crushing: Weigh and finely powder 20 Fexofenadine tablets.
- Extraction: Transfer a portion of the powder equivalent to 50 mg of Fexofenadine HCl into a 100 mL volumetric flask.[2][3] Add approximately 70 mL of the mobile phase and sonicate for



10-15 minutes to ensure complete dissolution.[2][3]

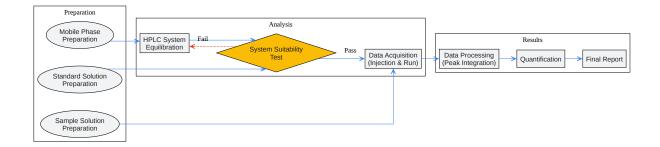
- Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.[2]
- Filtration: Filter the solution through a 0.45 μm syringe filter before injection into the HPLC system.[2]

Chromatographic Analysis

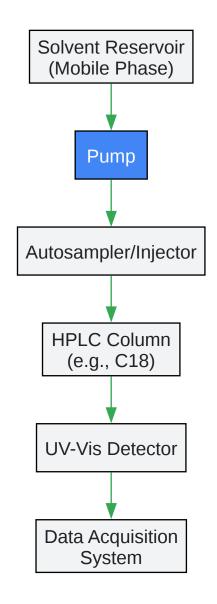
- System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- System Suitability: Inject the standard solution (e.g., 30 μg/mL) five or six times to check for system suitability. The parameters should meet the criteria specified in Table 2.
- Calibration Curve: Inject the working standard solutions in ascending order of concentration.
- Sample Analysis: Inject the prepared sample solutions.
- Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Fexofenadine in the sample solutions from the calibration curve.

Visualizations









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